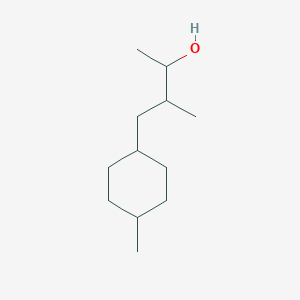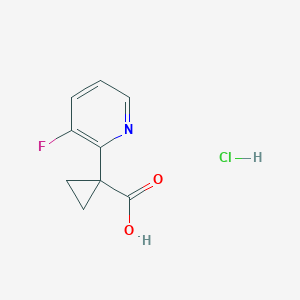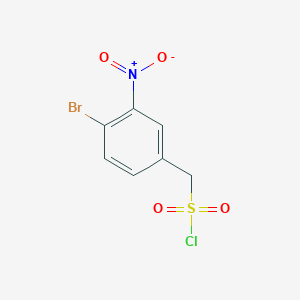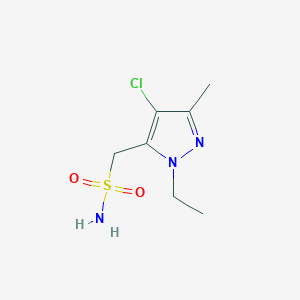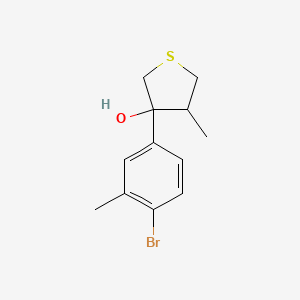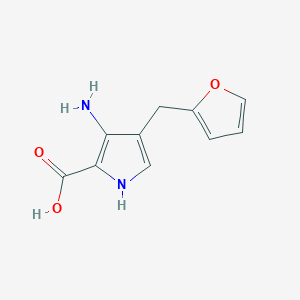
3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a furan and a pyrrole ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it versatile for various chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrrole precursor under controlled conditions. For instance, the reaction might start with the formation of a furan-2-ylmethyl intermediate, which is then reacted with a pyrrole-2-carboxylic acid derivative in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the amino group could produce primary amines .
Scientific Research Applications
3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan and pyrrole rings can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
3-amino-4-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid imparts unique electronic properties and reactivity compared to its thiophene and pyridine analogs. This can influence its biological activity and chemical behavior, making it a valuable compound for specific applications .
Properties
CAS No. |
1306606-32-5 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c11-8-6(4-7-2-1-3-15-7)5-12-9(8)10(13)14/h1-3,5,12H,4,11H2,(H,13,14) |
InChI Key |
AUUIVYYUQCJIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=CNC(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13256780.png)


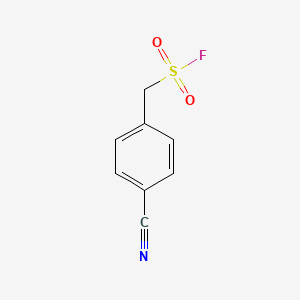
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
![3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)
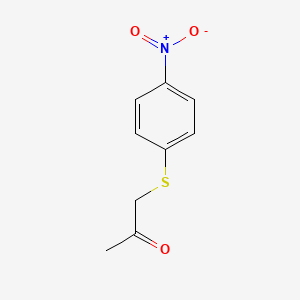
![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)

